Methanesulfonamide, N-(4-imidazo(1,2-a)pyridin-2-yl-3-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Starting Materials: Imidazo[1,2-a]pyridine derivative and methanesulfonyl chloride.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Product: Methanesulfonamide, N-(4-imidazo(1,2-a)pyridin-2-yl-3-methoxyphenyl)-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-imidazo(1,2-a)pyridin-2-yl-3-methoxyphenyl)- typically involves multi-step organic reactions
-
Formation of Imidazo[1,2-a]pyridine Core
Starting Materials: 2-aminopyridine and an appropriate aldehyde or ketone.
Reaction Conditions: Cyclization is often achieved using a Lewis acid catalyst such as zinc chloride or aluminum chloride under reflux conditions.
Product: Imidazo[1,2-a]pyridine derivative.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonamide, N-(4-imidazo(1,2-a)pyridin-2-yl-3-methoxyphenyl)- can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Conditions: Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives of the imidazo[1,2-a]pyridine ring.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Reactions are performed in anhydrous solvents under inert atmosphere.
Products: Reduced derivatives of the imidazo[1,2-a]pyridine ring.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Reactions are carried out in polar solvents with or without catalysts.
Products: Substituted derivatives of the imidazo[1,2-a]pyridine ring.
Wissenschaftliche Forschungsanwendungen
Methanesulfonamide, N-(4-imidazo(1,2-a)pyridin-2-yl-3-methoxyphenyl)- has several scientific research applications:
-
Medicinal Chemistry
Anticancer Agents: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for anticancer drug development.
Anti-inflammatory Agents: Its ability to modulate inflammatory pathways has been explored for developing anti-inflammatory drugs.
-
Materials Science
Organic Semiconductors: The compound’s electronic properties make it suitable for use in organic semiconductor materials for electronic devices.
-
Biological Research
Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, aiding in the study of enzyme functions and pathways.
Wirkmechanismus
The mechanism of action of Methanesulfonamide, N-(4-imidazo(1,2-a)pyridin-2-yl-3-methoxyphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and modulating downstream signaling pathways. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonamide, N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl): Similar structure but with a pyrimidine ring instead of a pyridine ring.
Methanesulfonamide, N-(4-imidazo[1,2-a]pyridin-2-ylphenyl): Lacks the methoxy group on the phenyl ring.
Uniqueness
Methanesulfonamide, N-(4-imidazo(1,2-a)pyridin-2-yl-3-methoxyphenyl)- is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and biological activity. This structural feature may enhance its binding affinity to specific targets and improve its efficacy in various applications.
Eigenschaften
104691-59-0 | |
Molekularformel |
C15H15N3O3S |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
N-(4-imidazo[1,2-a]pyridin-2-yl-3-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C15H15N3O3S/c1-21-14-9-11(17-22(2,19)20)6-7-12(14)13-10-18-8-4-3-5-15(18)16-13/h3-10,17H,1-2H3 |
InChI-Schlüssel |
LXDBOJUYKJVXKW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)C2=CN3C=CC=CC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.